Theophylline

Description

Theophylline is a dimethylxanthine having the two methyl groups located at positions 1 and 3. It is structurally similar to caffeine and is found in green and black tea. It has a role as a vasodilator agent, a bronchodilator agent, a muscle relaxant, an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor, an anti-asthmatic drug, an anti-inflammatory agent, an immunomodulator, an adenosine receptor antagonist, a drug metabolite, a fungal metabolite and a human blood serum metabolite.

A methylxanthine derivative from tea with diuretic, smooth muscle relaxant, bronchial dilation, cardiac and central nervous system stimulant activities. Mechanistically, theophylline acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator. Theophylline is marketed under several brand names such as Uniphyl and Theochron, and it is indicated mainly for asthma, bronchospasm, and COPD.

Theophylline anhydrous is a Methylxanthine.

Theophylline is an orally administered xanthine derivative that induces relaxation of smooth muscle in the bronchial tree causing bronchodilation. Theophylline is widely used in therapy of asthma and is not believed to cause liver injury.

Theophylline has been reported in Camellia sinensis, Camellia taliensis, and other organisms with data available.

Theophylline is a natural alkaloid derivative of xanthine isolated from the plants Camellia sinensis and Coffea arabica. Theophylline appears to inhibit phosphodiesterase and prostaglandin production, regulate calcium flux and intracellular calcium distribution, and antagonize adenosine. Physiologically, this agent relaxes bronchial smooth muscle, produces vasodilation (except in cerebral vessels), stimulates the CNS, stimulates cardiac muscle, induces diuresis, and increases gastric acid secretion; it may also suppress inflammation and improve contractility of the diaphragm. (NCI04)

THEOPHYLLINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1940 and has 3 approved and 25 investigational indications.

A methyl xanthine derivative from tea with diuretic, smooth muscle relaxant, bronchial dilation, cardiac and central nervous system stimulant activities. Theophylline inhibits the 3',5'-CYCLIC NUCLEOTIDE PHOSPHODIESTERASE that degrades CYCLIC AMP thus potentiates the actions of agents that act through ADENYLYL CYCLASES and cyclic AMP.

See also: Nicotine (related); Gramine (related); Theobromine (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

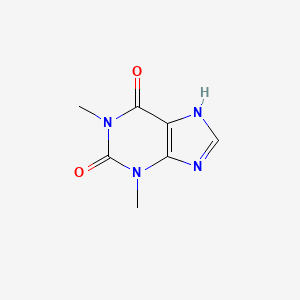

1,3-dimethyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYFBGIUFBOJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 |

Source

|

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | theophylline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Theophylline | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021336 |

Source

|

| Record name | Theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Theophylline is an odorless white crystalline powder. Odorless. Bitter taste. (NTP, 1992), Solid, WHITE CRYSTALLINE POWDER. |

Source

|

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

>27 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 70.7 °F (NTP, 1992), In water, 7,360 mg/L at 25 °C, Slightly soluble in water, Slightly soluble in ethanol, ether, chloroform, Slightly soluble in alcohol; more soluble in hot water; soluble in alkaline solutions, 7.36 mg/mL at 25 °C, Solubility in water: moderate |

Source

|

| Record name | SID855679 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THEOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

g/cm³ |

Source

|

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

negligible |

Source

|

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White, crystalline alkaloid, White crystalline powder, Needles or plates (water +1) | |

CAS No. |

58-55-9, 5967-84-0 |

Source

|

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theophylline [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | theophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | theophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Theophylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEOPHYLLINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I55128JYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THEOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

522 to 525 °F (NTP, 1992), 274 °C, 273 °C, 270-274 °C |

Source

|

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THEOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Theophylline in Respiratory Diseases

Abstract

For over seven decades, theophylline has been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Initially valued for its bronchodilatory effects, the understanding of theophylline's mechanism of action has evolved significantly. It is now recognized as a multifaceted drug with a range of pharmacological actions that extend beyond smooth muscle relaxation to include potent anti-inflammatory and immunomodulatory effects.[2][3][4] This technical guide provides a comprehensive exploration of the core mechanisms of action of theophylline, intended for researchers, scientists, and drug development professionals. We will delve into the established and emerging pathways through which theophylline exerts its therapeutic effects, including non-selective phosphodiesterase inhibition, adenosine receptor antagonism, and histone deacetylase activation. For each mechanism, we will present the underlying molecular logic, detailed experimental protocols for its investigation, and a summary of key quantitative data.

Introduction

Theophylline, a methylxanthine derivative, has a long history in the treatment of obstructive airway diseases.[5] Its clinical utility has been attributed to a variety of effects, including relaxation of bronchial smooth muscle, enhancement of mucociliary clearance, and stimulation of the central respiratory drive.[2] While initially thought to primarily function as a bronchodilator, it is now evident that theophylline also possesses significant anti-inflammatory properties, which are particularly relevant at lower, better-tolerated doses.[6][7][8] This guide will dissect the three principal mechanisms that contribute to theophylline's therapeutic profile in respiratory diseases.

Part 1: The Classical Mechanism - Non-selective Phosphodiesterase (PDE) Inhibition

The most well-established mechanism of action for theophylline is its role as a non-selective inhibitor of phosphodiesterase (PDE) enzymes.[8][9] PDEs are a superfamily of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[10][11]

Molecular Causality

By inhibiting PDEs, theophylline prevents the breakdown of cAMP and cGMP, leading to their accumulation within airway smooth muscle cells and inflammatory cells.[9][12] The increased intracellular concentration of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream targets. In airway smooth muscle, this leads to the sequestration of intracellular calcium and the inhibition of myosin light chain kinase, resulting in muscle relaxation and bronchodilation.[12] In inflammatory cells such as mast cells, eosinophils, and neutrophils, elevated cAMP levels suppress their activation, degranulation, and release of pro-inflammatory mediators.[2][3] Theophylline's inhibition of PDE3 is primarily linked to its bronchodilatory effects, while its anti-inflammatory actions are more associated with PDE4 inhibition.[5]

Experimental Protocol: In Vitro Phosphodiesterase Activity Assay

The following protocol outlines a common method for assessing the inhibitory effect of theophylline on PDE activity. This assay can be adapted for various PDE isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of theophylline for a specific PDE isoform.

Materials:

-

Purified recombinant PDE enzyme (e.g., PDE3, PDE4)

-

cAMP or cGMP substrate

-

Theophylline solutions of varying concentrations

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Snake venom nucleotidase

-

Radiolabeled cAMP (e.g., [3H]-cAMP) for radioassays, or fluorescent substrate for fluorescence-based assays

-

Scintillation fluid and counter (for radioassay) or fluorometer (for fluorescence assay)

-

96-well microplate

Methodology:

-

Reaction Setup: In a 96-well plate, add the assay buffer, theophylline at various concentrations (or vehicle control), and the purified PDE enzyme.[13]

-

Initiation: Start the reaction by adding the cAMP (or cGMP) substrate. For radioassays, a mixture of labeled and unlabeled substrate is used.[13][14]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), allowing the PDE to hydrolyze the cyclic nucleotide.[14]

-

Termination: Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).[14]

-

Conversion to Adenosine/Guanosine: Add snake venom nucleotidase to convert the resulting 5'-AMP (or 5'-GMP) to adenosine (or guanosine).[14]

-

Separation (for radioassay): Use an ion-exchange resin (e.g., Dowex) to separate the unreacted [3H]-cAMP from the [3H]-adenosine product.[14]

-

Quantification:

-

Radioassay: Measure the radioactivity of the [3H]-adenosine in a scintillation counter.

-

Fluorescence Assay: Measure the fluorescence of the product using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 370/450 nm).[13]

-

-

Data Analysis: Calculate the percentage of PDE inhibition for each theophylline concentration relative to the vehicle control. Plot the inhibition percentage against the logarithm of the theophylline concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Theophylline's Potency against PDE Isoforms

The following table summarizes the reported IC50 values of theophylline for various human PDE isoforms, highlighting its non-selective nature.

| PDE Isoform | Theophylline IC50 (µM) | Primary Function in Airways |

| PDE1 | >100 | Smooth muscle contraction, inflammation |

| PDE2 | >100 | Regulation of cGMP/cAMP crosstalk |

| PDE3 | 10 - 100 | Airway smooth muscle relaxation |

| PDE4 | 10 - 100 | Inflammation, mediator release |

| PDE5 | >100 | Vasodilation |

Data compiled from various pharmacological studies.

Visualization: PDE Inhibition Pathway

Caption: Theophylline inhibits PDE, increasing cAMP levels and leading to bronchodilation and anti-inflammatory effects.

Part 2: The Multifaceted Role of Adenosine Receptor Antagonism

Beyond PDE inhibition, theophylline also acts as a non-selective antagonist of adenosine receptors.[9][12] Adenosine is a ubiquitous signaling nucleoside that plays a significant role in the pathophysiology of asthma and COPD, often promoting bronchoconstriction and inflammation.[9][15]

Molecular Causality

Theophylline competitively blocks all four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[12] In the airways, adenosine, acting primarily through A1 and A2B receptors on mast cells and sensory nerves, can trigger bronchoconstriction and enhance the release of inflammatory mediators. By antagonizing these receptors, theophylline can mitigate these effects. However, the antagonism of A2A receptors, which can have anti-inflammatory properties, complicates the overall picture. It is important to note that the side effects of theophylline, such as cardiac arrhythmias and seizures, are often attributed to adenosine A1 receptor antagonism.[5]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of theophylline for a specific adenosine receptor subtype.

Objective: To determine the Ki of theophylline for the human A2A adenosine receptor.

Materials:

-

Membrane preparations from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 cells).[16]

-

Radioligand specific for the A2A receptor (e.g., [3H]CGS 21680).[16]

-

Theophylline solutions of varying concentrations.

-

Binding buffer (e.g., Tris-HCl with MgCl2).[16]

-

Non-specific binding agent (e.g., a high concentration of a non-labeled adenosine receptor agonist like NECA).[16]

-

Glass fiber filters.[16]

-

Filtration apparatus.[16]

-

Scintillation counter and fluid.

Methodology:

-

Assay Setup: In test tubes, combine the binding buffer, a fixed concentration of the radioligand, and varying concentrations of theophylline (or vehicle control).[16]

-

Membrane Addition: Add the A2A receptor-containing membrane preparation to each tube to initiate binding.[16]

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[16]

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.[16]

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.[16]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each theophylline concentration by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled ligand) from the total binding. Calculate the IC50 of theophylline from a competition binding curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Data Presentation: Theophylline's Affinity for Adenosine Receptors

The following table presents the approximate binding affinities (Ki values) of theophylline for the different human adenosine receptor subtypes.

| Adenosine Receptor Subtype | Theophylline Ki (µM) |

| A1 | 12 |

| A2A | 25 |

| A2B | 15 |

| A3 | >100 |

Data compiled from various pharmacological studies.

Visualization: Adenosine Receptor Antagonism Pathway

Caption: Theophylline blocks adenosine receptors, preventing adenosine-induced bronchoconstriction and inflammation.

Part 3: The Anti-inflammatory Axis - Histone Deacetylase (HDAC) Activation

A more recently elucidated mechanism, particularly relevant at low, anti-inflammatory concentrations of theophylline, is the activation of histone deacetylases (HDACs).[1][17] This mechanism is thought to be central to theophylline's ability to enhance the anti-inflammatory effects of corticosteroids, especially in patients with severe asthma and COPD who may exhibit corticosteroid resistance.[5][6][7][18]

Molecular Causality

Inflammatory gene expression is regulated by the balance between histone acetyltransferases (HATs), which promote gene transcription by acetylating histones, and HDACs, which repress gene transcription by removing acetyl groups.[17] In chronic inflammatory lung diseases, there is often an increase in HAT activity and a decrease in HDAC activity, leading to persistent inflammation. Theophylline has been shown to directly activate HDACs, particularly HDAC2, thereby shifting the balance towards gene repression and reducing the expression of inflammatory genes.[1][8][12][17] This effect occurs at therapeutic concentrations of theophylline and is independent of PDE inhibition and adenosine receptor antagonism.[1] Furthermore, theophylline can restore HDAC activity that is reduced by oxidative stress, a common feature in COPD, and in doing so, can improve the responsiveness to corticosteroids.[6][7][19][20]

Experimental Protocol: Nuclear Extract HDAC Activity Assay

This protocol provides a method for measuring the effect of theophylline on HDAC activity in nuclear extracts from cultured cells.

Objective: To determine if theophylline increases HDAC activity in a cellular context.

Materials:

-

Cultured cells (e.g., human alveolar macrophages or bronchial epithelial cells)

-

Theophylline solution

-

Nuclear extraction buffer kit

-

HDAC activity assay kit (fluorometric or colorimetric)[21]

-

Fluorogenic or colorimetric HDAC substrate[22]

-

HDAC inhibitor (e.g., Trichostatin A) as a negative control[23]

-

96-well plate (black for fluorescence, clear for colorimetric)

-

Fluorometer or spectrophotometer

Methodology:

-

Cell Culture and Treatment: Culture the cells to the desired confluency and treat them with theophylline at various concentrations (or vehicle control) for a specified period (e.g., 24 hours).

-

Nuclear Extraction: Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit. Determine the protein concentration of the nuclear extracts.

-

HDAC Assay:

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes) to allow the HDACs in the nuclear extract to deacetylate the substrate.[22]

-

Development: Add the developer solution provided in the assay kit, which generates a fluorescent or colored product from the deacetylated substrate.[22][24]

-

Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

-

Data Analysis: Calculate the HDAC activity for each sample, normalizing to the protein concentration of the nuclear extract. Compare the HDAC activity in theophylline-treated samples to the vehicle-treated control to determine the effect of theophylline.

Data Presentation: Theophylline's Effect on HDAC Activity

The following table summarizes the typical effects of theophylline on HDAC activity in inflammatory cells.

| Cell Type | Theophylline Concentration | Observed Effect on HDAC Activity |

| Alveolar Macrophages (from COPD patients) | 10 µM | Significant increase in HDAC activity |

| Bronchial Epithelial Cells | 1-10 µM | Dose-dependent increase in HDAC activity |

| Monocytes | 10 µM | Reversal of cigarette smoke-induced decrease in HDAC2 expression |

Data compiled from various in vitro studies.[25]

Visualization: HDAC Activation Pathway

Caption: Theophylline activates HDAC2, leading to histone deacetylation and suppression of inflammatory gene transcription.

Part 4: Other Proposed Mechanisms of Action

While the three mechanisms detailed above are considered the core of theophylline's action, other pathways have been proposed to contribute to its therapeutic effects:

-

Inhibition of Nuclear Factor-κB (NF-κB): Theophylline may inhibit the translocation of the pro-inflammatory transcription factor NF-κB into the nucleus, thereby reducing the expression of inflammatory genes.[5][8][12]

-

Increased Interleukin-10 (IL-10) Production: Some studies suggest that theophylline can increase the production of the anti-inflammatory cytokine IL-10.[5][8][12]

-

Promotion of Apoptosis: Theophylline may induce apoptosis (programmed cell death) in inflammatory cells like eosinophils and neutrophils, contributing to the resolution of inflammation.[5][12]

-

Effects on Diaphragmatic Contractility: Theophylline has been shown to improve the contractility of the diaphragm, which can be beneficial for patients with respiratory muscle fatigue.[8][9]

Conclusion

The mechanism of action of theophylline in respiratory diseases is remarkably complex and multifaceted. It is no longer considered a simple bronchodilator but a drug with a sophisticated pharmacological profile that encompasses both bronchodilatory and potent anti-inflammatory effects. The classical mechanisms of non-selective phosphodiesterase inhibition and adenosine receptor antagonism are now complemented by the more recently discovered and highly significant activation of histone deacetylases. This latter mechanism, in particular, has shed new light on theophylline's clinical utility at lower doses and its potential to synergize with corticosteroids in the management of severe and corticosteroid-resistant airway inflammation. A thorough understanding of these intricate pathways is crucial for the rational use of theophylline in clinical practice and for the development of novel therapeutic strategies for respiratory diseases.

References

-

Ito, K., et al. (2002). A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression. PNAS. [Link]

-

Spina, D. (1998). Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma. PubMed. [Link]

-

Pauwels, R. A. (1995). Theophylline and phosphodiesterase inhibitors. ERS Publications. [Link]

-

Spina, D. (1998). Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma. ERS Publications. [Link]

-

Barnes, P. J. (2004). Theophylline: mechanism of action and use in asthma and chronic obstructive pulmonary disease. PubMed. [Link]

-

Barnes, P. J. (2004). Theophylline: Mechanism of action and use in asthma and chronic obstructive pulmonary disease. ResearchGate. [Link]

-

Silar, M., et al. (2022). A narrative review of theophylline: is there still a place for an old friend? PubMed Central. [Link]

-

Barnes, P. J. (2013). Theophylline. American Journal of Respiratory and Critical Care Medicine. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Theophylline? [Link]

-

National Center for Biotechnology Information. (2023). Theophylline. StatPearls. [Link]

-

Barnes, P. J. (2005). Theophylline for COPD. PMC - NIH. [Link]

-

Turner, N. C., & Challiss, R. A. (1995). Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants. PubMed. [Link]

-

Rogliani, P., et al. (2021). New Avenues for Phosphodiesterase Inhibitors in Asthma. JEP - Dove Medical Press. [Link]

-

Barnes, P. J. (2004). THEOPHYLLINE: MECHANISM OF ACTION AND USE IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE. Prous Science. [Link]

-

Wikipedia. (n.d.). PDE4 inhibitor. [Link]

-

Ito, K., et al. (2005). Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages. PMC - NIH. [Link]

-

Sun, J. M., et al. (2010). Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC - NIH. [Link]

-

van der Klein, P. A., et al. (2011). Structure-Based Discovery of A2A Adenosine Receptor Ligands. ACS Publications. [Link]

-

Kim, H., et al. (2022). A computational binding affinity estimation protocol with maximum utilization of experimental data : A case study for Adenosine Receptor. ChemRxiv. [Link]

-

ResearchGate. (n.d.). (PDF) Phosphodiesterase Methods and Protocols. [Link]

-

Wilson, C. N., & Mustafa, S. J. (2012). ADENOSINE RECEPTORS AS TARGETS FOR THERAPEUTIC INTERVENTION IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE. PMC - PubMed Central. [Link]

-

ResearchGate. (2005). (PDF) Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages. [Link]

-

Li, L., et al. (2021). Low-dose theophylline in addition to ICS therapy in COPD patients: A systematic review and meta-analysis. PLOS One. [Link]

-

Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit. [Link]

-

Schafer, C., et al. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. PMC. [Link]

-

Innoprot. (n.d.). Adenosine A2A Receptor Assay. [Link]

-

Bio-protocol. (2020). Histone deacetylase assay. [Link]

-

van der Walt, J. S., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. PubMed Central. [Link]

-

Spandidos Publications. (2020). Theophylline and dexamethasone in combination reduce inflammation and prevent the decrease in HDAC2 expression seen in monocytes exposed to cigarette smoke extract. [Link]

-

Merck Millipore. (n.d.). HDAC Activity Assay Kit | 566328. [Link]

-

Spina, D., et al. (1998). The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects. British Journal of Pharmacology. [Link]

-

Perumal, V., et al. (2014). A prospective randomized controlled study: Theophylline on oxidative stress and steroid sensitivity in chronic obstructive pulmonary disease patients. NIH. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. atsjournals.org [atsjournals.org]

- 6. Theophylline: mechanism of action and use in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A narrative review of theophylline: is there still a place for an old friend? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Theophylline? [synapse.patsnap.com]

- 10. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. content.abcam.com [content.abcam.com]

- 14. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ADENOSINE RECEPTORS AS TARGETS FOR THERAPEUTIC INTERVENTION IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Portico [access.portico.org]

- 18. A prospective randomized controlled study: Theophylline on oxidative stress and steroid sensitivity in chronic obstructive pulmonary disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Theophylline for COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. content.abcam.com [content.abcam.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Experimental and Therapeutic Medicine [spandidos-publications.com]

Theophylline as a phosphodiesterase inhibitor in cellular signaling

Theophylline (1,3-dimethylxanthine) presents a unique challenge and opportunity in cellular signaling research. Often dismissed as a "dirty" non-selective inhibitor compared to modern tools like Rolipram (PDE4-selective) or Milrinone (PDE3-selective), its utility lies precisely in its pleiotropic nature.

This guide deconstructs Theophylline not merely as a therapeutic agent, but as a multi-modal probe for dissecting cAMP signaling, adenosine receptor modulation, and epigenetic regulation via HDAC recruitment.

Part 1: The Mechanistic Triad (Concentration-Dependent Signaling)

To use Theophylline effectively in experimental design, one must recognize that it operates through three distinct mechanisms, each activated at different concentration thresholds. Treating cells with a "standard" dose without accounting for these tiers yields confounded data.

| Mechanism | Primary Target | Effective Conc. ( | Cellular Outcome |

| Tier 1: Epigenetic Modulation | Histone Deacetylase 2 (HDAC2) | 5–10 mg/L (~20–50 µM) | Restoration of corticosteroid sensitivity; suppression of NF- |

| Tier 2: Receptor Antagonism | Adenosine Receptors ( | 1–10 µM | Blockade of adenosine-mediated bronchoconstriction and immunomodulation. |

| Tier 3: Metabolic Inhibition | Phosphodiesterases (PDE3, PDE4, PDE5) | > 500 µM (Weak/Non-selective) | Accumulation of cAMP/cGMP; PKA activation; smooth muscle relaxation. |

Critical Insight: In many in vitro studies, researchers use Theophylline at 1 mM to ensure PDE inhibition. However, at this concentration, you are simultaneously blocking all adenosine signaling and maximally activating HDAC2. To isolate PDE effects, you must use adenosine receptor-null backgrounds or specific antagonists as controls.

Part 2: Cellular Signaling Architecture

Theophylline's inhibition of PDEs (specifically PDE3 and PDE4 in airway smooth muscle and inflammatory cells) prevents the hydrolysis of cAMP to AMP. This accumulation triggers a cascade that diverges into metabolic regulation and gene transcription.

Pathway Visualization: The cAMP/PKA/CREB Axis

The following diagram illustrates the blockade of cAMP breakdown and the subsequent downstream phosphorylation events.

Caption: Mechanism of Theophylline-induced cAMP accumulation and downstream PKA-CREB pathway activation.

Part 3: Experimental Application Guide

Protocol A: Discriminating PDE Inhibition from Adenosine Antagonism

Objective: To determine if a cellular response to Theophylline is driven by PDE inhibition or Adenosine Receptor (AR) blockade.[1]

Reagents:

-

Theophylline: Stock 100 mM in DMSO.

-

Enprofylline: A xanthine derivative that inhibits PDE but lacks AR antagonism (Negative Control for AR).

-

CGS-21680: Selective

agonist (Positive Control for AR). -

Rolipram: Selective PDE4 inhibitor (Positive Control for PDE).

Workflow:

-

Cell Preparation: Seed Human Bronchial Epithelial Cells (HBE) or Smooth Muscle Cells (HASM) at

cells/well in 6-well plates. Starve serum for 12 hours. -

Pre-treatment (30 min):

-

Group 1: Vehicle (DMSO).

-

Group 2: Theophylline (Low Dose: 10 µM) – Targets AR only.

-

Group 3: Theophylline (High Dose: 1 mM) – Targets PDE + AR.

-

Group 4: Enprofylline (100 µM) – Targets PDE only.

-

-

Stimulation: Challenge cells with Adenosine (10 µM) or Forskolin (10 µM, direct AC activator).

-

Readout:

-

cAMP Assay: Lyse cells after 15 minutes. Use a FRET-based cAMP detection kit (e.g., Lance Ultra).

-

Logic Check: If Group 2 prevents Adenosine-induced signaling but Group 4 does not, the mechanism is AR antagonism. If Group 3 and Group 4 both elevate basal cAMP without Adenosine stimulation, the mechanism is PDE inhibition.

-

Protocol B: Measuring HDAC2 Activation (The "Corticosteroid Sparing" Assay)

Objective: To validate Theophylline-induced HDAC2 activation and restoration of steroid sensitivity under oxidative stress (simulating COPD/Asthma).

Reagents:

-

Cigarette Smoke Extract (CSE) or

(200 µM) to induce oxidative stress (inactivates HDAC2). -

Dexamethasone: 1 µM.

-

TNF-

: 10 ng/mL (Inflammatory stimulus). -

HDAC Activity Assay Kit (Fluorometric).

Workflow:

-

Induction of Resistance: Treat cells with

(200 µM) for 1 hour. Wash cells. Note: This step reduces basal HDAC2 activity. -

Theophylline Treatment: Incubate with Theophylline (10 µM - therapeutic range) for 4 hours.

-

Inflammatory Challenge: Add Dexamethasone (1 µM) followed by TNF-

(10 ng/mL) for 18 hours. -

Nuclear Extraction: Isolate nuclear fraction using a nuclear extraction kit.

-

HDAC Activity Measurement: Incubate nuclear extract with fluorogenic acetylated substrate. Measure fluorescence (Ex/Em 350/440 nm).

-

Cytokine Release (ELISA): Measure IL-8 in the supernatant.

-

Success Metric:

should blunt Dexamethasone's ability to suppress IL-8. Theophylline pretreatment should restore Dexamethasone efficacy (lowering IL-8) and increase nuclear HDAC activity.

-

Part 4: The HDAC Restoration Pathway

Recent insights confirm that Theophylline's most potent therapeutic role is not bronchodilation (PDE inhibition) but the reversal of corticosteroid resistance via HDAC2.

Caption: Theophylline restores HDAC2 activity inhibited by oxidative stress, enabling corticosteroid-mediated gene silencing.

Part 5: Data Interpretation & Troubleshooting

When analyzing data derived from Theophylline experiments, consult the following reference values to ensure signal specificity.

| Parameter | Theophylline Value | Specific Inhibitor Comparison |

| PDE4 IC50 | ~500–1000 µM | Rolipram: ~1 µM |

| PDE3 IC50 | ~500–1000 µM | Milrinone: ~0.5 µM |

| Adenosine | ~1–10 µM | DPCPX: ~1 nM |

| Adenosine | ~1–10 µM | ZM241385: ~1 nM |

| Solubility | Low (~8 mg/mL in water) | IBMX: Higher solubility in DMSO |

Troubleshooting Common Issues:

-

Precipitation: Theophylline has poor aqueous solubility at high concentrations. Always pre-dissolve in DMSO or warm media if aiming for >1 mM (though >1 mM is non-physiological).

-

Toxicity: At >100 µM, Theophylline can induce arrhythmias in cardiomyocyte models or seizures in neuronal models due to adenosine antagonism. Monitor cell viability (LDH assay) if treating >24 hours.

-

Selectivity: If your readout (e.g., smooth muscle relaxation) is not reversed by adding excess adenosine, the mechanism is likely PDE inhibition.

References

-

Barnes, P. J. (2013). Theophylline.[1][2][3][4][5][6][7][8][9][10][11] American Journal of Respiratory and Critical Care Medicine.

-

Cosio, B. G., et al. (2004). Theophylline restores histone deacetylase activity and steroid responses in COPD macrophages. Journal of Experimental Medicine.

-

Rabe, K. F., et al. (1995). Phosphodiesterase isozymes in the human pulmonary artery and airway. American Journal of Physiology-Lung Cellular and Molecular Physiology.

-

Essayan, D. M. (2001). Cyclic nucleotide phosphodiesterases. Journal of Allergy and Clinical Immunology.

-

Ito, K., et al. (2002). A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression.[1][9][12] Proceedings of the National Academy of Sciences (PNAS).

Sources

- 1. pnas.org [pnas.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of two methods for estimating theophylline clearance prior to achieving steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Therapeutic effect and dosing strategies for theophylline in the treatment of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of a once-a-day theophylline preparation in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine Receptor Antagonism by Theophylline: A Technical Guide

Executive Summary

Theophylline (1,3-dimethylxanthine) remains a cornerstone probe in purinergic signaling research and a therapeutic agent in respiratory medicine. While often categorized broadly as a phosphodiesterase (PDE) inhibitor, its role as a non-selective adenosine receptor (AR) antagonist is pharmacologically distinct and clinically critical. This guide dissects the molecular antagonism of theophylline across adenosine receptor subtypes (

Part 1: Molecular Pharmacology & Structural Basis

Receptor Subtype Selectivity Profile

Theophylline functions as a competitive antagonist at P1 purinergic receptors.[1] Its efficacy is concentration-dependent, with therapeutic plasma levels (10–20 µg/mL or ~55–110 µM) sufficient to block

Table 1: Comparative Affinity Profile of Theophylline at Human Adenosine Receptors

| Receptor Subtype | G-Protein Coupling | Endogenous Ligand Affinity (Adenosine) | Theophylline Affinity ( | Physiological Consequence of Blockade |

| High (~70 nM) | ~14 µM | Tachycardia, CNS stimulation, diuresis. | ||

| High (~150 nM) | ~14–20 µM | CNS alertness, potential anti-inflammatory effects. | ||

| Low (> 1 µM) | > 20 µM | Inhibition of mast cell degranulation (asthma relevance). | ||

| Low (> 1 µM) | > 100 µM | Minimal effect at therapeutic doses. |

> Note:

Mechanistic Signaling Pathways

Adenosine exerts "braking" effects on cellular metabolism via

Diagram 1: Adenosine Receptor Signaling & Theophylline Blockade The following diagram illustrates the opposing G-protein couplings and the specific intervention points of theophylline.

Caption: Theophylline competitively antagonizes

Part 2: Experimental Methodologies

To rigorously validate theophylline antagonism, researchers must employ self-validating systems that distinguish receptor blockade from PDE inhibition.

Protocol 1: Radioligand Competition Binding Assay ( Determination)

Objective: Determine the affinity (

Reagents:

-

Membrane Prep: HEK293 cells stably expressing human

or -

Radioligand (

): -

Radioligand (

): -

Non-specific Control: 10 µM NECA or XAC.

Step-by-Step Workflow:

-

Preparation: Thaw membrane aliquots and homogenize in Assay Buffer (50 mM Tris-HCl, 10 mM

, pH 7.4).-

Why:

is critical for receptor stability and G-protein coupling integrity.

-

-

Plate Setup: In a 96-well plate, add:

-

50 µL Assay Buffer.

-

50 µL Theophylline (serial dilution:

M to -

50 µL Radioligand (at

concentration, e.g., ~1 nM). -

100 µL Membrane suspension (20-50 µg protein/well).

-

-

Incubation: Incubate at 25°C for 60-90 minutes.

-

Validation: Equilibrium must be reached; verify time-course in pilot studies.

-

-

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count CPM.

-

Analysis: Plot % Specific Binding vs. Log[Theophylline]. Calculate

and convert to

Protocol 2: Functional cAMP Accumulation Assay (Schild Analysis)

Objective: Confirm functional antagonism and rule out PDE inhibition artifacts.

Reagents:

-

Cells: CHO or HEK293 expressing

receptors. -

Agonist: CGS-21680 (Selective

agonist).[2][3][4] -

Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).

-

PDE Inhibitor: Rolipram (Optional, to isolate receptor effects, though Theophylline itself inhibits PDE). Crucial: To measure pure antagonism, use a concentration of theophylline that binds the receptor but has minimal PDE effect, or account for the baseline shift.

Step-by-Step Workflow:

-

Cell Seeding: Seed 2,000 cells/well in low-volume 384-well plates.

-

Antagonist Pre-treatment: Add Theophylline (fixed concentrations: 0, 10, 30, 100 µM) for 15 mins.

-

Stimulation: Add Agonist (CGS-21680) in serial dilution. Incubate 30-45 mins at RT.

-

Lysis & Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Incubate 1 hour.

-

Read: Measure Time-Resolved Fluorescence (665 nm / 620 nm).

-

Analysis: Generate dose-response curves for the agonist. Theophylline should cause a rightward shift in the agonist

without depressing the

Diagram 2: Experimental Workflow for

Caption: Step-by-step radioligand binding workflow for determining Theophylline affinity constants.

Part 3: Clinical & Translational Implications

The Therapeutic Window

Theophylline has a narrow therapeutic index.

-

Bronchodilation: Primarily linked to PDE inhibition and

antagonism on mast cells. -

Adverse Events:

receptor blockade in the heart removes vagal inhibition, leading to tachycardia and arrhythmias.

Future Directions

Current research focuses on non-xanthine scaffolds to improve selectivity. Theophylline remains the reference standard for non-selective antagonism, but "next-generation" ligands target the

References

-

Barnes, P. J. (2013). Theophylline. American Journal of Respiratory and Critical Care Medicine, 188(8), 901–906.

-

Fredholm, B. B., et al. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews, 53(4), 527–552.

-

Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5, 247–264.

-

Biaggioni, I., et al. (1991). Theophylline Antagonizes Adenosine A1 and A2 Receptors at Therapeutic Concentrations. Journal of Pharmacology and Experimental Therapeutics.

-

Gifford Bioscience. Radioligand Binding Assay Protocol.

Sources

- 1. Synthesis of theophylline derivatives and study of their activity as antagonists at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

The Pharmacological Properties of Theophylline: A Technical Guide for Preclinical Research

Introduction

Theophylline, a methylxanthine compound first identified in the late 19th century, has a long and complex history in the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] While its clinical use has evolved due to a narrow therapeutic window and the advent of more targeted therapies, theophylline remains an invaluable tool in preclinical research.[1][2] Its multifaceted mechanisms of action provide a unique opportunity to probe various physiological and pathological pathways, from airway smooth muscle contractility to complex inflammatory cascades.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the core pharmacological properties of theophylline in preclinical models. We will delve into the causality behind experimental design, present validated protocols as self-contained systems, and ground our discussion in authoritative references to ensure scientific integrity. The objective is to equip the reader with the foundational knowledge required to effectively design, execute, and interpret preclinical studies involving this pharmacologically versatile compound.

Molecular Mechanisms of Action: A Triad of Effects

Theophylline's diverse physiological effects are not attributable to a single molecular target but rather to a combination of at least three distinct, concentration-dependent mechanisms. Understanding these pathways is critical for designing experiments that can isolate and investigate specific pharmacological questions.

Non-selective Phosphodiesterase (PDE) Inhibition

At higher therapeutic concentrations, theophylline acts as a competitive non-selective inhibitor of phosphodiesterases, particularly PDE3 and PDE4.[2][3]

-

Causality: PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP), a critical second messenger. By inhibiting PDE3 and PDE4 in airway smooth muscle cells, theophylline prevents the breakdown of cAMP.[2] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets that sequester intracellular calcium and inhibit myosin light-chain kinase. The net result is smooth muscle relaxation and bronchodilation.[2] This mechanism is considered the primary driver of theophylline's bronchodilator effects.[3]

Non-selective Adenosine Receptor Antagonism

Theophylline is a non-selective antagonist of A1, A2, and A3 adenosine receptors.[2] This action is thought to contribute to both therapeutic and adverse effects.

-

Causality: Adenosine, when released in the airways, can promote bronchoconstriction in sensitive individuals by acting on A1 receptors. By blocking these receptors, theophylline can prevent this effect. However, this non-selectivity is also linked to many of theophylline's side effects.[3] Antagonism of A1 receptors in the central nervous system contributes to CNS stimulation, wakefulness, and at high doses, seizures.[4] Similarly, antagonism of adenosine receptors in the heart can lead to tachycardia and arrhythmias.[2][3]

Histone Deacetylase (HDAC) Activation

At lower, sub-bronchodilator concentrations (plasma levels 1–5 mg/L), theophylline exhibits significant anti-inflammatory effects through the activation of histone deacetylases, particularly HDAC2.[5][6]

-

Causality: Chronic inflammation in diseases like asthma and COPD is driven by the transcription of pro-inflammatory genes. This process is promoted by the acetylation of histone proteins, which "unwinds" DNA and makes it accessible for transcription. Corticosteroids exert their anti-inflammatory effect by recruiting HDACs to these genes, which then remove the acetyl groups and suppress transcription.[7] In inflammatory conditions, HDAC2 activity can be reduced by oxidative stress via the phosphoinositide-3-kinase-delta (PI3K-δ) pathway.[6][8] Theophylline, at low concentrations, can directly activate HDACs and inhibit PI3K-δ, thereby restoring the anti-inflammatory action of corticosteroids and reducing the expression of inflammatory genes.[5][6][7][8] This mechanism provides a strong rationale for investigating theophylline as an adjunct to corticosteroid therapy.

Pharmacokinetic Profile in Preclinical Species

A thorough understanding of theophylline's pharmacokinetic (PK) properties is a prerequisite for designing meaningful and reproducible preclinical studies. The drug's narrow therapeutic index necessitates careful dose selection to achieve plasma concentrations that are relevant to the mechanistic question at hand—be it higher concentrations for bronchodilation or lower concentrations for anti-inflammatory effects.[9] Rats and dogs are the most common species for early PK studies.[10]

-

Causality in Dose Selection: The significant inter-species variation in metabolism and clearance (see Table 1) dictates that doses cannot be simply extrapolated based on body weight. For example, the faster elimination half-life in dogs compared to some human data requires careful consideration of dosing frequency to maintain steady-state concentrations within the desired therapeutic range.[2][9] Studies in rats have shown that theophylline exhibits capacity-limited elimination, with linear pharmacokinetics only applying to doses below 10 mg/kg. This is a critical insight for dose-response studies, as disproportionate increases in plasma concentration can occur at higher doses, confounding the interpretation of results.

Table 1: Comparative Pharmacokinetic Parameters of Theophylline in Preclinical Species

| Parameter | Dog | Rat |

| Elimination Half-life (t½) | ~9.2 hours[2] | ~5.7 hours (IV)[3] |

| Oral Bioavailability (F) | ~97%[2] | High (~91%) |

| Time to Max Concentration (Tmax) | ~10.5 hours (oral)[2] | ~0.4 hours (oral) |

| Volume of Distribution (Vd) | - | ~0.82 L/kg |

| Therapeutic Range (Proposed) | 5-30 µg/mL[9] | Not well-established; effects are dose-dependent. |

| Key Considerations | Formulation-dependent PK.[2][11] | Capacity-limited elimination above 10 mg/kg. |

Note: Values are approximate and can vary based on formulation, dose, and specific study conditions. The data underscores the importance of conducting pilot PK studies in the specific strain and species being used for pharmacodynamic experiments.

Core Pharmacodynamic Properties & Preclinical Assessment

This section details the primary physiological effects of theophylline and provides validated, step-by-step protocols for their assessment in preclinical models.

Bronchodilation: Ex Vivo Assessment in Isolated Tracheal Rings

The most established therapeutic action of theophylline is the relaxation of airway smooth muscle. The isolated organ bath is a robust and highly controlled ex vivo system for quantifying this effect directly, removing the confounding variables of systemic circulation and neuronal input.

-

Experimental Rationale: By pre-contracting isolated tracheal tissue with a spasmogen (e.g., carbachol or methacholine), a state of bronchoconstriction is simulated. The cumulative addition of theophylline allows for the generation of a concentration-response curve, from which key parameters like the EC50 (half-maximal effective concentration) can be calculated. This provides a direct measure of the compound's potency as a bronchodilator.

Protocol 1: Ex Vivo Guinea Pig/Rat Isolated Tracheal Ring Assay

-

Tissue Preparation:

-

1.1. Euthanize a guinea pig or rat via an approved IACUC protocol.

-

1.2. Immediately excise the trachea and place it in cold, oxygenated Krebs-Henseleit solution.

-

1.3. Carefully dissect the trachea, removing adherent connective tissue, and cut it into 2-3 mm wide rings.[12][13]

-

1.4. Suspend each ring between two stainless steel hooks in a 10 mL isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.[13][14]

-

-

Equilibration and Viability Check:

-

2.1. Apply a resting tension of 1.5 g and allow the tissue to equilibrate for 60 minutes, replacing the Krebs solution every 15 minutes.[13][14]

-

2.2. After equilibration, induce a contraction with a high concentration of a spasmogen (e.g., 10 µM Carbachol or 60 mM KCl) to ensure tissue viability.

-

2.3. Wash the tissue repeatedly until the tension returns to the baseline.

-

-

Experimental Procedure:

-

3.1. Induce a submaximal, stable contraction using an appropriate concentration of Carbachol (typically around the EC70-EC80, determined from a prior concentration-response curve).

-

3.2. Once the contraction is stable, add theophylline in a cumulative, logarithmic fashion (e.g., 10⁻⁸ M to 10⁻³ M), allowing the response to plateau at each concentration before adding the next.

-

-

Data Analysis:

-

4.1. Record the changes in isometric tension using a force-displacement transducer connected to a data acquisition system.

-

4.2. Express the relaxation at each theophylline concentration as a percentage of the initial pre-contraction induced by Carbachol.

-

4.3. Plot the percentage relaxation against the log concentration of theophylline and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal relaxation (Emax).

-

Anti-inflammatory Effects: In Vitro Assessment in Macrophages

Theophylline's ability to suppress inflammatory responses can be effectively modeled in vitro using macrophage cell lines (e.g., RAW 264.7) or primary alveolar macrophages.[6][15] This approach allows for a focused investigation of its effects on inflammatory mediator production.

-

Experimental Rationale: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages, inducing the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[16][17][18] By treating LPS-stimulated cells with theophylline, one can quantify its ability to suppress this response. Conversely, measuring the anti-inflammatory cytokine Interleukin-10 (IL-10) can reveal if theophylline actively promotes an anti-inflammatory phenotype.[18]

Protocol 2: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

-

Cell Culture and Plating:

-

1.1. Culture RAW 264.7 mouse macrophages in appropriate medium until they reach 70-80% confluency.

-

1.2. Harvest the cells and seed them into a 12-well plate at a density of 100,000 cells per well in 500 µL of medium.[18]

-

1.3. Allow cells to adhere for several hours or overnight.

-

-

Treatment and Stimulation:

-

2.1. Prepare solutions of theophylline at various concentrations (e.g., 1 µM to 100 µM).

-

2.2. Pre-treat the cells by adding the theophylline solutions to the appropriate wells. Include a vehicle control (medium only).

-

2.3. After a pre-incubation period (e.g., 1-2 hours), stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated (negative) control.[18]

-

2.4. Incubate the plate at 37°C for a defined period (e.g., 16-18 hours) to allow for cytokine production and release.[18]

-

-

Supernatant Collection and Analysis:

-

3.1. After incubation, carefully collect the cell culture supernatant from each well.

-

3.2. Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells or debris.[18]

-

3.3. Analyze the clarified supernatant for TNF-α and IL-10 concentrations using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

4.1. Construct a standard curve for each cytokine using the provided standards.

-

4.2. Calculate the concentration of TNF-α and IL-10 in each sample based on the standard curve.

-

4.3. Express the data as a percentage of the LPS-only control and plot the results to determine the inhibitory concentration (IC50) for TNF-α suppression.

-

Integrated Respiratory Efficacy: The In Vivo Ovalbumin-Induced Asthma Model

To assess the combined bronchodilator and anti-inflammatory effects of theophylline in a physiologically relevant disease context, the ovalbumin (OVA)-induced allergic asthma model in mice is widely used.[8][19][20] This model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus production.[8][21]

-

Experimental Rationale: Animals are first sensitized to the allergen OVA to induce an allergic phenotype. Subsequent challenges with aerosolized OVA trigger an asthmatic response.[8] The efficacy of theophylline is then assessed by its ability to prevent or reverse these pathological changes. Airway function is non-invasively measured using whole-body plethysmography, which records changes in breathing patterns in conscious, unrestrained animals.[22][23] While the output parameter, Penh, is debated, it provides a valuable index of airway obstruction when used consistently within a well-controlled study.[22][24]

Protocol 3: In Vivo Ovalbumin-Induced Asthma Model in Mice

-

Sensitization Phase:

-

1.1. On Day 0 and Day 7, administer an intraperitoneal (IP) injection of 100 µg of ovalbumin (OVA) emulsified in 1.5 mg of aluminum hydroxide adjuvant to each mouse (e.g., BALB/c strain).[25] Control animals receive saline or adjuvant alone.

-

-